molecular formula C10H13N B105283 2,3,4,5-Tetrahydro-1H-benzo[c]azepine CAS No. 7216-22-0

2,3,4,5-Tetrahydro-1H-benzo[c]azepine

Cat. No.: B105283
CAS No.: 7216-22-0
M. Wt: 147.22 g/mol
InChI Key: SIQBPWRTJNBBER-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[c]azepine is an organic compound with the molecular formula C10H13N It belongs to the class of benzazepines, which are characterized by a benzene ring fused to an azepine ring

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common method for synthesizing this compound involves the cyclization of appropriate precursors.

    Reductive Amination: Another method involves the reductive amination of ketones.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can undergo substitution reactions, where functional groups on the benzene or azepine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and G protein-coupled receptors (GPCRs). It plays a significant role in mood regulation, anxiety, and appetite.

Mode of Action

This compound acts as an agonist of the 5HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5HT2C receptor, activating it to produce a response.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[c]azepine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is unique due to its specific fusion pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQBPWRTJNBBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440260
Record name 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7216-22-0
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-2-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P49YZ7P96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a practical method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines?

A: Recent research [] outlines a novel method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines. This method utilizes a reaction sequence starting with N-allyl-N-(2-halobenzyl)-acetamides and derivatives in liquid ammonia. Upon irradiation and introduction of nucleophiles like Me3Sn(-), Ph2P(-), or O2NCH2(-), the reaction yields the desired substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines.

Q2: What is the proposed mechanism behind this synthesis, and how is it supported?

A: The proposed mechanism hinges on the formation of aryl radicals from the starting materials. These radicals then undergo a 7-endo intramolecular cyclization by attacking a double bond. This forms aliphatic radicals, which participate in a S(RN)1 chain reaction, ultimately producing the substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines as the main product []. This proposed mechanism is supported by Density Functional Theory (DFT) modeling. The computational study helps to explain the observed product distribution based on the structure of the intermediate aliphatic radicals and the kinetics of their formation [].

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